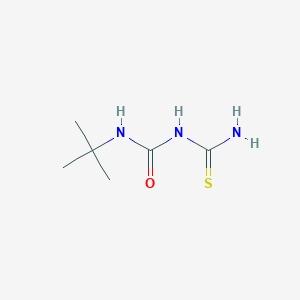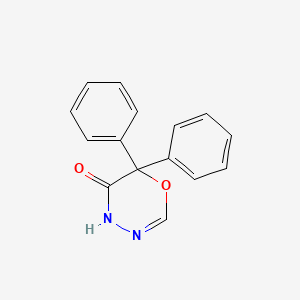![molecular formula C22H17F3N2O2 B14180822 N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-60-0](/img/structure/B14180822.png)
N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a biphenyl structure with an ethenyl group and a trifluoromethoxyphenyl group, making it a unique and potentially useful molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the biphenyl intermediate is reacted with an alkene in the presence of a palladium catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the biphenyl intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the urea linkage and the trifluoromethoxy group suggests that it could interact with biological targets in unique ways, potentially leading to the discovery of new drugs.
Medicine
In medicine, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the development of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-phenylurea: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-methoxyphenyl]urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially affecting its reactivity and interactions.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-chlorophenyl]urea: Contains a chloro group, which may influence its chemical stability and biological activity.
Uniqueness
The presence of the trifluoromethoxy group in “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved performance in various applications.
Eigenschaften
CAS-Nummer |
917966-60-0 |
|---|---|
Molekularformel |
C22H17F3N2O2 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
1-[2-(4-ethenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H17F3N2O2/c1-2-15-7-9-16(10-8-15)19-5-3-4-6-20(19)27-21(28)26-17-11-13-18(14-12-17)29-22(23,24)25/h2-14H,1H2,(H2,26,27,28) |
InChI-Schlüssel |
VXCUNZJMHCJIFT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
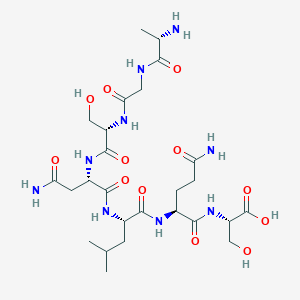
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
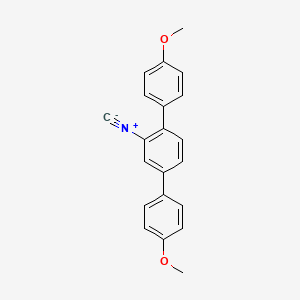
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
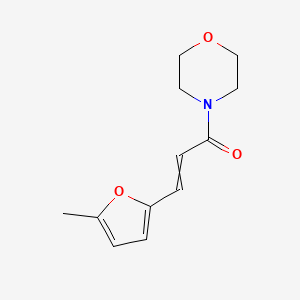
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
